molecular formula C16H13FN2O3 B3017145 3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921890-33-7

3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B3017145
CAS RN: 921890-33-7
M. Wt: 300.289
InChI Key: LZDURGFNOLFYLG-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a structurally complex molecule that incorporates several pharmacophoric elements which are significant in medicinal chemistry. The presence of a fluorine atom and the oxazepine ring system are particularly noteworthy as they are commonly found in compounds with biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines has been developed to afford cyclic amines with chiral tetrasubstituted C–F stereocenters . This reaction, catalyzed by a bifunctional Cinchona alkaloid-derived thiourea catalyst, achieved excellent yields and selectivities, suggesting a potential pathway for the synthesis of similar compounds .

Molecular Structure Analysis

Structural investigations of related compounds, such as N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide, have highlighted the importance of hydrogen bonding in determining the crystal packing and stability of these molecules . Such analyses are crucial for understanding the molecular structure and potential interactions of this compound.

Chemical Reactions Analysis

The chemical reactivity of similar fluorinated benzamides has been studied, with reactions such as the microwave-assisted Fries rearrangement being employed to synthesize related compounds . These studies provide insights into the types of chemical transformations that the compound may undergo, which is essential for its further functionalization and application in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. For example, the introduction of a fluorine atom can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The synthesis and anticancer activities of various substituted-fluoro-benzamides have been reported, indicating that these compounds can exhibit significant biological activity, which may also be expected for this compound .

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines has been developed, showing the importance of fluorine-containing compounds and oxazepine scaffolds in medicinal chemistry. This method affords cyclic amines with chiral C–F stereocenters, demonstrating high yields and enantioselectivity, which is crucial for pharmaceutical applications (Li, Lin, & Du, 2019).

Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles, synthesized through modifications of Jacobsen cyclization, showed potent cytotoxicity in vitro against certain human breast cell lines, highlighting the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

Synthesis and Structural Characterization

The synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, including various substituted fluorobenzoic acids, emphasizes the role of fluorine atoms in modifying the biological activity of compounds. These derivatives exhibited cytotoxic effects on specific breast cancer cell lines, indicating their potential in drug development (Kelly et al., 2007).

Heterocyclic Synthesis through Nucleophilic Substitution

The synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones using novel β,β-difluoroenamides showcases the unique electrophilic reactivity conferred by fluorine atoms. This work underlines the significance of fluorinated compounds in developing new heterocyclic structures (Meiresonne et al., 2015).

Antifungal Activity

Novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have been found to possess significant antifungal activities. This research illustrates the potential of fluorine-containing compounds in addressing fungal infections and contributing to the development of new antifungal agents (Xu et al., 2007).

properties

IUPAC Name

3-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-11-3-1-2-10(8-11)15(20)19-12-4-5-14-13(9-12)16(21)18-6-7-22-14/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDURGFNOLFYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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